

Peonidin 3,5-diglucoside: A Technical Guide to Aqueous and Organic Solubility

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Compound of Interest

Compound Name: *Peonidin 3,5-diglucoside*

Cat. No.: *B15595673*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Peonidin 3,5-diglucoside**, an anthocyanin pigment found in various plants. Understanding the solubility of this compound is critical for its extraction, purification, and application in research, food science, and drug development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of **Peonidin 3,5-diglucoside** is influenced by the solvent, pH, and temperature. There is conflicting information in the available literature regarding its precise water solubility, with some sources describing it as "practically insoluble"[1] and others as "highly water-soluble"[2]. This discrepancy may arise from the complex behavior of anthocyanins in aqueous solutions, where their structure and solubility are highly pH-dependent. The addition of a second glucose moiety at the 5-position, as in **Peonidin 3,5-diglucoside**, may introduce steric hindrance, potentially limiting its interaction with water molecules compared to its monoglucoside counterpart[3].

To provide a comparative overview, the following table summarizes the available quantitative and qualitative solubility data for **Peonidin 3,5-diglucoside** and related compounds. It is important to note that much of the specific quantitative data for **Peonidin 3,5-diglucoside** is

predicted, while experimental data is available for the aglycone (Peonidin) and other related anthocyanins.

Compound	Solvent	Temperature (°C)	Solubility	Data Type	Reference
Peonidin 3,5-diglucoside	Water	Not Specified	Practically Insoluble	Qualitative	[1]
Water	Not Specified	Highly Water-Soluble	Qualitative	[2]	
Delphinidin 3,5-diglucoside	Water	Not Specified	1.61 g/L	Predicted	[4]
Cyanidin 3,5-diglucoside	Water	Not Specified	Slightly Soluble	Qualitative	[5]
Water	Not Specified	Highly Water-Soluble	Qualitative	[6]	
Malvidin 3,5-diglucoside	Water	Not Specified	Practically Insoluble	Qualitative	[7]
Water	Not Specified	Slightly Soluble	Qualitative	[8]	
Water	Not Specified	Highly Water-Soluble	Qualitative	[9]	
Peonidin (aglycone)	Ethanol	Not Specified	~16 mg/mL	Experimental	[10]
DMSO	Not Specified	~16 mg/mL	Experimental	[10]	
Dimethyl formamide (DMF)	Not Specified	~25 mg/mL	Experimental	[10]	
1:9 DMF:PBS (pH 7.2)	Not Specified	~0.1 mg/mL	Experimental	[10]	
Delphinidin (aglycone)	Water	25	53.53 mg/L	Experimental	[11]

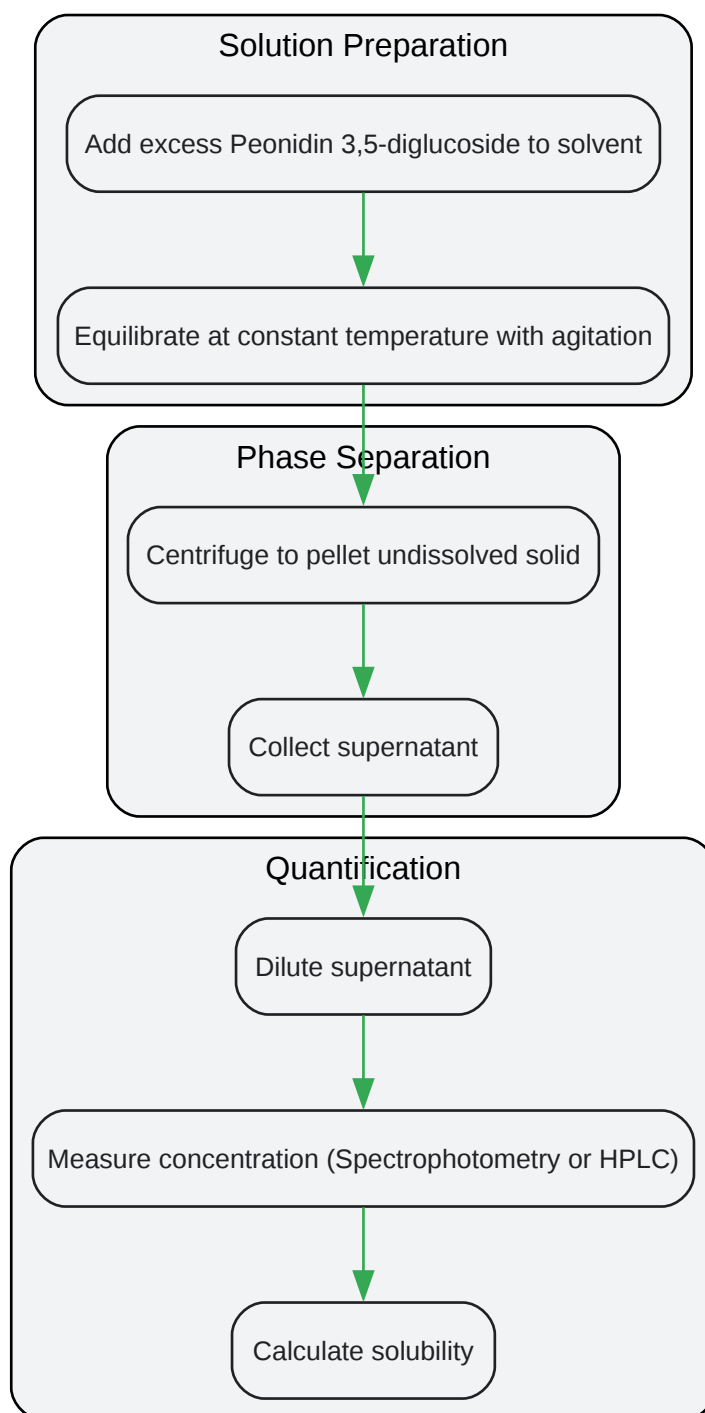
Methanol	25	58.61 mg/L	Experimental	[11]
Ethanol	25	5.73 mg/L	Experimental	[11]
Acetone	25	0.0055 mg/L	Experimental	[11]

Experimental Protocols for Solubility Determination

Accurate determination of **Peonidin 3,5-diglucoside** solubility requires robust experimental protocols. The following sections detail two common methods: a spectrophotometric method based on pH differential analysis and a more specific HPLC method.

General Experimental Workflow

The overall process for determining the solubility of a plant pigment like **Peonidin 3,5-diglucoside** is outlined in the workflow diagram below. This involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved compound in the supernatant.



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Figure 1. General workflow for the experimental determination of solubility.

Spectrophotometric Method (pH Differential)

This method is based on the structural transformation of anthocyanins in response to pH changes, which results in a color change that can be quantified.

Materials:

- **Peonidin 3,5-diglucoside**
- Potassium chloride buffer (0.025 M, pH 1.0)
- Sodium acetate buffer (0.4 M, pH 4.5)
- Spectrophotometer
- Centrifuge
- Volumetric flasks and pipettes

Procedure:

- **Saturated Solution Preparation:** Add an excess amount of **Peonidin 3,5-diglucoside** to a known volume of the desired solvent in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
- **Phase Separation:** Centrifuge the suspension to pellet the undissolved solid.
- **Sample Preparation:** Carefully withdraw an aliquot of the clear supernatant.
- **Dilution:** Prepare two dilutions of the supernatant. Dilute one with the pH 1.0 buffer and the other with the pH 4.5 buffer to bring the absorbance into the linear range of the spectrophotometer[12].
- **Absorbance Measurement:** Measure the absorbance of both diluted solutions at the wavelength of maximum absorbance for the colored form of the anthocyanin (typically around 520 nm) and at 700 nm to correct for haze[12].

- Calculation: Calculate the monomeric anthocyanin concentration using the following formula[13]:
 - $A = (A_{520nm} - A_{700nm})_{pH\ 1.0} - (A_{520nm} - A_{700nm})_{pH\ 4.5}$
 - $\text{Monomeric anthocyanin (mg/L)} = (A \times MW \times DF \times 1000) / (\epsilon \times l)$
 - Where:
 - MW = Molecular weight of **Peonidin 3,5-diglucoside**
 - DF = Dilution factor
 - ϵ = Molar absorptivity of **Peonidin 3,5-diglucoside**
 - l = Pathlength in cm

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more specific and accurate quantification of **Peonidin 3,5-diglucoside**, especially in complex mixtures.

Materials:

- **Peonidin 3,5-diglucoside** standard
- HPLC system with a Diode Array Detector (DAD)
- Reversed-phase C18 column
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid
- Syringe filters (0.45 μm)

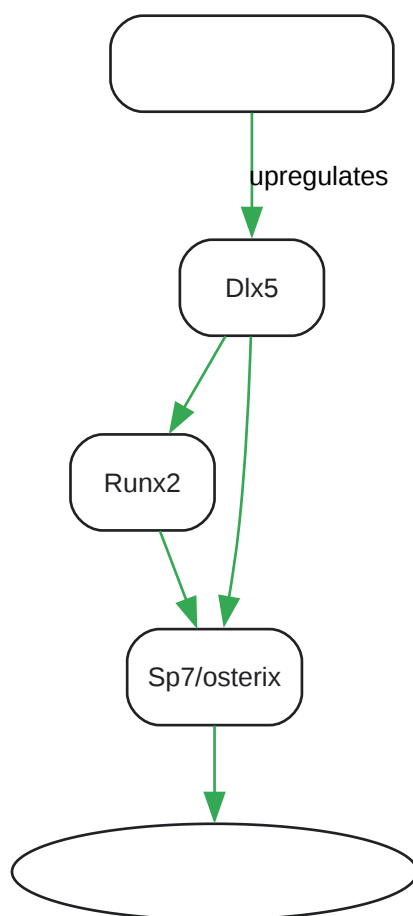
Procedure:

- Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from the spectrophotometric method.
- Phase Separation: Follow step 3 from the spectrophotometric method.
- Sample Preparation: Withdraw an aliquot of the clear supernatant, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter before injection[9].
- Standard Curve Preparation: Prepare a series of standard solutions of **Peonidin 3,5-diglucoside** of known concentrations in the mobile phase.
- HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. A gradient elution is typically used to achieve good separation.
- Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of **Peonidin 3,5-diglucoside** in the sample by comparing its peak area to the calibration curve[9].

Biological Signaling Pathways

While specific signaling pathways for **Peonidin 3,5-diglucoside** are not extensively documented, research on the closely related compound, Peonidin 3-glucoside (P3G), provides insights into its potential biological activities. Studies have shown that P3G can influence osteoblast differentiation, a critical process in bone formation[1][12][14].

The following diagram illustrates a proposed pathway for P3G-induced osteoblast differentiation. It is important to note that this is a representative pathway for a related compound and further research is needed to confirm if **Peonidin 3,5-diglucoside** acts through the same mechanism.



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Figure 2. Proposed signaling pathway for Peonidin 3-glucoside in osteoblast differentiation[12] [14].

Conclusion

The solubility of **Peonidin 3,5-diglucoside** is a complex property that is crucial for its scientific and industrial applications. While there is conflicting qualitative information on its water solubility, and a lack of extensive quantitative data, this guide provides a summary of the current knowledge and detailed protocols for its experimental determination. The provided information on the biological activity of a closely related compound suggests potential areas for future research into the therapeutic applications of **Peonidin 3,5-diglucoside**. Further experimental studies are warranted to resolve the existing discrepancies in solubility data and to fully elucidate its mechanism of action in biological systems.

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